N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2097933-12-3
VCID: VC4376096
InChI: InChI=1S/C14H19NO4S/c1-19-12-7-3-4-8-13(12)20(17,18)15-11-14(16)9-5-2-6-10-14/h3-5,7-9,15-16H,2,6,10-11H2,1H3
SMILES: COC1=CC=CC=C1S(=O)(=O)NCC2(CCCC=C2)O
Molecular Formula: C14H19NO4S
Molecular Weight: 297.37

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide

CAS No.: 2097933-12-3

Cat. No.: VC4376096

Molecular Formula: C14H19NO4S

Molecular Weight: 297.37

* For research use only. Not for human or veterinary use.

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide - 2097933-12-3

Specification

CAS No. 2097933-12-3
Molecular Formula C14H19NO4S
Molecular Weight 297.37
IUPAC Name N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzenesulfonamide
Standard InChI InChI=1S/C14H19NO4S/c1-19-12-7-3-4-8-13(12)20(17,18)15-11-14(16)9-5-2-6-10-14/h3-5,7-9,15-16H,2,6,10-11H2,1H3
Standard InChI Key RPKGNZYLAYLYOA-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1S(=O)(=O)NCC2(CCCC=C2)O

Introduction

Synthesis

2.1 General Synthetic Approach

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. For this compound:

  • Starting Materials:

    • A sulfonyl chloride containing the methoxybenzene group.

    • An amine precursor with the cyclohexenol substituent.

  • Reaction Conditions:

    • Mild to moderate temperatures.

    • Solvents such as dichloromethane or acetonitrile.

    • Use of a base like triethylamine to neutralize the byproduct HCl.

  • Purification:

    • Recrystallization or column chromatography to isolate the pure product.

2.2 Example Reaction Scheme

R-SO2Cl+R’-NH2BaseR-SO2NR’\text{R-SO}_2\text{Cl} + \text{R'-NH}_2 \xrightarrow{\text{Base}} \text{R-SO}_2\text{NR'}

Where RR represents the methoxybenzene moiety and RR' represents the cyclohexenol group.

Applications

3.1 Biological Activity

Sulfonamides are well-known for their pharmacological properties, including:

  • Antimicrobial Activity: Sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis.

  • Anti-inflammatory Effects: Some sulfonamide derivatives are used to treat inflammatory conditions.

  • Anticancer Potential: Structural modifications of sulfonamides have shown promise in targeting cancer cells.

The unique structure of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide suggests potential applications in these areas, pending further experimental validation.

3.2 Material Science

The compound's ability to form hydrogen bonds and π-stacking interactions may make it useful in supramolecular chemistry and material science applications.

Research Findings

4.1 Crystallographic Data

Crystallographic studies of similar sulfonamide compounds reveal:

  • Intramolecular hydrogen bonding between the sulfonamide nitrogen and adjacent functional groups.

  • Dimers formed via intermolecular hydrogen bonds, contributing to stability in solid-state structures.

4.2 Computational Studies

Molecular modeling can predict binding affinities of this compound to biological targets, aiding in drug discovery efforts.

Limitations and Future Directions

While promising, further studies are required to:

  • Evaluate its pharmacokinetics and pharmacodynamics.

  • Test its toxicity profile across various biological systems.

  • Explore structural modifications to enhance activity.

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